![molecular formula C20H17NO3 B2459612 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951952-16-2](/img/structure/B2459612.png)
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Overview
Description
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that belongs to the class of chromenooxazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a dihydrochromenooxazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenooxazine core, followed by the introduction of the cyclopropyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential : Research has indicated that 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one may exhibit antidepressant-like effects. Animal studies suggest that the compound modulates serotonin and norepinephrine neurotransmission systems, making it a candidate for further investigation in treating depression in humans. However, additional clinical trials are necessary to confirm these findings.
Anticonvulsant Properties : The compound has also shown promise as an anticonvulsant agent. Studies demonstrate its ability to reduce seizure activity in animal models of epilepsy. The proposed mechanism involves the modulation of voltage-gated sodium channels, crucial for action potential initiation and propagation in neurons. Further research is needed to elucidate the precise mechanisms and assess its therapeutic potential for epilepsy treatment.
Anti-inflammatory and Antimicrobial Activities : Compounds within the oxazine class have been noted for their anti-inflammatory and antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit similar pharmacological effects. These compounds could interact with biological pathways involved in inflammatory responses, positioning them as candidates for developing treatments for inflammatory diseases.
The biological activity of this compound is underpinned by its interactions with specific molecular targets. Interaction studies have focused on binding affinities with enzymes or receptors associated with inflammation and pain pathways. Understanding these interactions could lead to new therapeutic avenues in drug discovery.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Animal Model Study | Antidepressant effects | Demonstrated modulation of serotonin/norepinephrine systems; requires clinical trials for validation |
Epilepsy Research | Anticonvulsant properties | Reduced seizure activity; mechanism linked to voltage-gated sodium channels |
Inflammatory Response Study | Anti-inflammatory activity | Potential interaction with biological pathways; further investigation needed |
Mechanism of Action
The mechanism of action of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-10,10-dimethyl-9,10-dihydrophenanthren-9-ol
- 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
Compared to similar compounds, 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
9-Cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is an organic compound belonging to the oxazine class. Its unique structure incorporates a cyclopropyl group and a phenyl moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H19NO5 with a molecular weight of 365.4 g/mol. The compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of the oxazine class exhibit various biological activities, including:
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics .
- Antitumor Effects : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation in specific human cancer cell lines. The structure-activity relationship (SAR) studies are essential for understanding how modifications can enhance these effects .
- Analgesic Properties : Some derivatives have been explored for their pain-relieving effects in animal models, indicating potential use in pain management therapies .
The mechanisms through which this compound exerts its biological effects are complex and involve:
- Interaction with Enzymes : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes .
- Modulation of Cellular Signaling Pathways : It can modulate signaling pathways related to inflammation and apoptosis in cancer cells .
- Receptor Binding : The compound's structure allows it to bind to specific receptors that mediate pain and inflammation responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Properties
IUPAC Name |
9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20-16(13-4-2-1-3-5-13)10-14-6-9-18-17(19(14)24-20)11-21(12-23-18)15-7-8-15/h1-6,9-10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIUCUVQYDHCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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